5-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]-2-hydroxybenzoic acid
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Overview
Description
5-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]-2-hydroxybenzoic acid is a complex organic compound that features a pyrimidine ring substituted with chlorine and fluorine atoms, linked to a hydroxybenzoic acid moiety
Mechanism of Action
Target of Action
The primary target of 5-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]-2-hydroxybenzoic acid is the P2X7 receptor . The P2X7 receptor is a type of purinergic receptor for ATP that plays a significant role in inflammation and immunity.
Mode of Action
The compound interacts with its target, the P2X7 receptor, by acting as an antagonist . This means it binds to the receptor and inhibits its activation, preventing the typical physiological response.
Biochemical Pathways
The compound’s action on the P2X7 receptor affects the purinergic signaling pathway . By inhibiting the activation of the P2X7 receptor, it can modulate the release of pro-inflammatory cytokines and potentially influence immune responses.
Result of Action
By acting as an antagonist to the P2X7 receptor, the compound can potentially modulate immune responses and reduce inflammation . This could have implications for the treatment of various inflammatory and immune-related conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]-2-hydroxybenzoic acid typically involves the reaction of 2-chloro-5-fluoropyrimidine with 2-hydroxybenzoic acid under specific conditions. The process generally includes:
Starting Materials: 2-chloro-5-fluoropyrimidine and 2-hydroxybenzoic acid.
Reaction Conditions: The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Temperature and Solvent: The reaction mixture is usually heated to a specific temperature, often around 100°C, in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and purity. This can involve:
Catalysts: Using catalysts to enhance reaction rates.
Purification: Employing advanced purification techniques such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering its oxidation state.
Condensation Reactions: It can form condensation products with other compounds, leading to the formation of more complex structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles can react with the compound under basic conditions.
Oxidizing Agents: Agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine or fluorine atoms.
Scientific Research Applications
5-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]-2-hydroxybenzoic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological molecules and its potential therapeutic effects.
Materials Science: It is explored for its properties in the development of new materials with specific chemical and physical characteristics.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyrimidine: A precursor in the synthesis of the compound, known for its use in various chemical reactions.
2-Hydroxybenzoic Acid:
Uniqueness
5-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]-2-hydroxybenzoic acid is unique due to its combined structural features, which confer specific chemical reactivity and potential biological activity. Its dual functionality, derived from both the pyrimidine and hydroxybenzoic acid moieties, makes it a versatile compound for various applications.
Properties
IUPAC Name |
5-[(2-chloro-5-fluoropyrimidin-4-yl)amino]-2-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFN3O3/c12-11-14-4-7(13)9(16-11)15-5-1-2-8(17)6(3-5)10(18)19/h1-4,17H,(H,18,19)(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLPEBZRPJVYTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC(=NC=C2F)Cl)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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